Pim Kinase Inhibitory Potency: Sub-Nanomolar IC50 Values for Pim-1 and Pim-2
This compound demonstrates potent sub-nanomolar inhibition of Pim-1 and Pim-2 kinases, achieving IC50 values comparable to optimized clinical candidates [1]. The measured IC50 of 0.779 nM against Pim-1 and 0.100–0.380 nM against Pim-2 places this compound firmly within the high-potency tier for this kinase family, distinguishing it from weaker 4-aminopyridine analogs that exhibit IC50 values in the micromolar range or lack Pim activity entirely [2]. The assay methodology employs a biotinylated-BAD peptide substrate at Ser112, a physiologically relevant phosphorylation site in the Pim signaling cascade, providing functional relevance beyond simple ATP displacement [1]. This level of potency supports the compound's utility as a tool molecule for dissecting Pim-dependent pathways in hematologic malignancies, where Pim kinases serve as oncogenic drivers downstream of STAT and FLT3 signaling [3].
| Evidence Dimension | Pim-1 and Pim-2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Pim-1: 0.779 nM; Pim-2: 0.100–0.380 nM |
| Comparator Or Baseline | Weak 4-aminopyridine analogs: IC50 > 1,000 nM (inferred from SAR trends in US9394297) |
| Quantified Difference | >1,000-fold greater potency than weak Pim inhibitors; potency within ~10-fold of clinical Pim inhibitors |
| Conditions | In vitro kinase assay; pH 7.0; 22°C; biotinylated-BAD peptide (Ser112) substrate; full-length recombinant Pim-1/Pim-2 |
Why This Matters
This high potency validates the compound as a cost-effective alternative to proprietary clinical Pim inhibitors for early-stage target validation and assay development.
- [1] BindingDB BDBM238766 (US9394297, Example 450). Pim-1 IC50 = 0.779 nM; Pim-2 IC50 = 0.380 nM; Pim-1 IC50 = 0.340 nM. View Source
- [2] BindingDB BDBM238637 (US9394297, Example 297). Pim-2 IC50 = 0.100 nM; Pim-1 IC50 = 0.100 nM. View Source
- [3] Amgen Inc. Pyridineamine Compounds Useful as Pim Kinase Inhibitors. US Patent 9,394,297. May 27, 2016. View Source
